molecular formula C14H12N2 B12730263 3-Methyl-2-(3-pyridyl)indole CAS No. 21816-37-5

3-Methyl-2-(3-pyridyl)indole

Cat. No.: B12730263
CAS No.: 21816-37-5
M. Wt: 208.26 g/mol
InChI Key: AOQRSYDGSPJRIH-UHFFFAOYSA-N
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Description

3-Methyl-2-(3-pyridyl)indole is a heterocyclic compound featuring an indole scaffold substituted with a methyl group at position 3 and a 3-pyridyl group at position 2. Its molecular formula is C₁₅H₁₃N₂, with a molecular weight of 223.1235 g/mol (HRMS data) . The ¹³C-NMR spectrum (CDCl₃) reveals distinct signals for the methyl group (δ 47.45 ppm) and aromatic carbons (δ 101.99–136.33 ppm), confirming its structural identity . This compound is synthesized via modified procedures involving cross-coupling or condensation reactions, as noted in heterocyclic chemistry literature .

Properties

CAS No.

21816-37-5

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-methyl-2-pyridin-3-yl-1H-indole

InChI

InChI=1S/C14H12N2/c1-10-12-6-2-3-7-13(12)16-14(10)11-5-4-8-15-9-11/h2-9,16H,1H3

InChI Key

AOQRSYDGSPJRIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3-pyridyl)indole can be achieved through several methods. One common approach involves the construction of the pyridine nucleus on the indole fragment. For example, the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in DMF at 110°C can yield pyrido[1,2-a]indole esters . Another method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain on the indole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(3-pyridyl)indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the indole ring.

Scientific Research Applications

3-Methyl-2-(3-pyridyl)indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3-pyridyl)indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological activities such as antiviral, anti-inflammatory, and anticancer effects . The specific pathways and targets depend on the functional groups present on the indole ring and their interactions with biological molecules.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-Methyl-5-nitro-6-(1-propen-1-yl)indole () : The nitro group at position 5 is strongly electron-withdrawing, reducing the indole’s basicity compared to the pyridyl-substituted analogue. The propenyl group at position 6 adds steric bulk but lacks aromatic interactions .
  • 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole () : The exocyclic enamine-imine system creates a planar, conjugated structure with exceptional basicity (pKa ~10.6) due to resonance stabilization . This contrasts with the pyridyl group’s moderate electron-withdrawing effects in 3-Methyl-2-(3-pyridyl)indole .

Crystallographic and Conformational Properties

  • This compound: X-ray studies of related 2-methyl-3-pyridinoyl indoles (e.g., 1b, 2b, 3b) reveal planar indole cores with pyridyl groups adopting orientations favorable for π-stacking (centroid distances ~3.7–3.8 Å) .
  • 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole : Exhibits near-complete planarity (deviations <0.1 Å) and forms π-stacked columns (centroid distance 3.729 Å) stabilized by O–H⋯N hydrogen bonds with water molecules .

Physicochemical Properties

Basicity and Reactivity

  • 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole : Exceptionally high basicity (pKa 10.6) due to delocalized positive charge across the conjugated system .

Spectroscopic Signatures

  • ¹³C-NMR :
    • This compound: δ 47.45 (CH₃), 144.88 (C-NH₂) .
    • 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole: δ 120–140 ppm (aromatic carbons), δ 50–60 ppm (pyrrolidinyl carbons) .

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